JNJ-61432059

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-61432059 is an orally active and selective negative modulator of the AMPA receptor associated with trans-membrane AMPA regulatory protein γ-8. This compound has shown significant potential in providing robust seizure protection in various anticonvulsant models .

科学研究应用

JNJ-61432059 具有广泛的科学研究应用,包括:

化学: 用作研究 AMPA 受体调节的工具化合物。

生物学: 有助于理解 AMPA 受体在神经元信号传导和突触可塑性中的作用。

医学: 治疗癫痫和其他神经系统疾病的潜在治疗剂。

准备方法

JNJ-61432059 的合成路线和反应条件涉及多个步骤,包括形成关键中间体及其随后反应以形成最终产物。 工业生产方法通常涉及使用高纯度试剂和受控反应条件以确保最终产品的一致性和质量 .

化学反应分析

JNJ-61432059 会经历各种类型的化学反应,包括:

氧化: 此反应涉及在化合物中添加氧或去除氢。

还原: 此反应涉及在化合物中添加氢或去除氧。

取代: 此反应涉及用另一种原子或原子基团替换一个原子或原子基团。

这些反应中常用的试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

作用机制

JNJ-61432059 通过选择性地调节与跨膜 AMPA 调节蛋白 γ-8 相关的 AMPA 受体发挥其作用。它在小鼠海马中表现出时间和剂量依赖性的受体占有率,导致强大的抗惊厥作用。 该化合物双重作用,负面影响 GluA1,但以 TARP 计量依赖的方式对含有 GluA2 的 AMPA 受体产生正向调节作用 .

相似化合物的比较

与 JNJ-61432059 相似的化合物包括:

- LY-3130481

- JNJ-55511118

这些化合物共享一个保守的氧化吲哚等排体,通过与 Asn-172 的氢键与 γ-8 相连。 this compound 的双重作用是独一无二的,它根据受体亚型提供负向和正向调节作用 .

属性

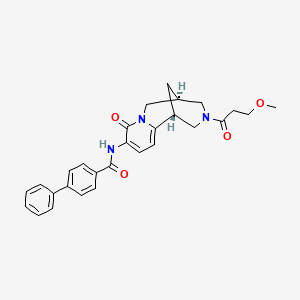

IUPAC Name |

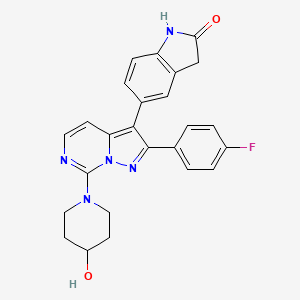

5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIJVELUZWBFEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does JNJ-61432059 interact with its target and what are the downstream effects?

A: this compound acts as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, ]. Specifically, it binds to the AMPAR/γ-8 complex, decreasing receptor activity. This interaction is thought to be mediated by a conserved oxindole isostere within the this compound structure, which forms a hydrogen bond with Asn-172 of the γ-8 subunit []. This binding event ultimately reduces neuronal excitability, offering a potential mechanism for seizure suppression.

Q2: What is the relationship between the structure of this compound and its activity?

A: this compound is a pyrazolo[1,5-c]pyrimidine derivative, a structural feature that emerged from structure-activity relationship (SAR) studies aimed at improving upon earlier imidazopyrazine leads []. This modification significantly enhanced the compound's microsomal stability and reduced efflux liabilities, contributing to its favorable pharmacological profile. The conserved oxindole isostere within its structure plays a crucial role in binding to the γ-8 subunit, further underscoring the importance of specific structural features for its activity and selectivity [].

Q3: What evidence supports the in vivo efficacy of this compound?

A: Following oral administration, this compound demonstrated time- and dose-dependent AMPAR/γ-8 receptor occupancy in the hippocampus of mice []. This occupancy translated to robust seizure protection in preclinical models of epilepsy, including the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. These findings highlight the potential of this compound as a therapeutic agent for epilepsy, particularly temporal lobe epilepsy where TARP γ-8 is highly expressed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

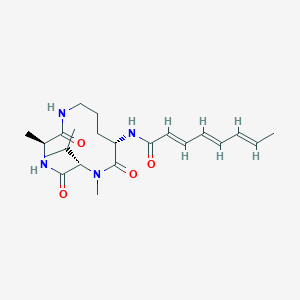

![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

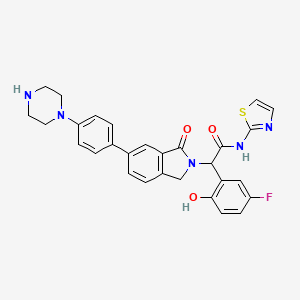

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)